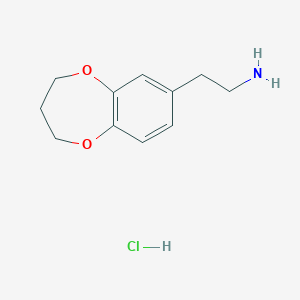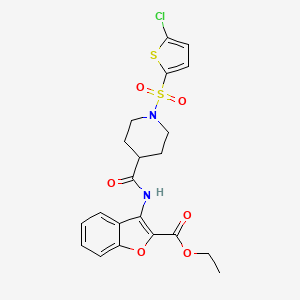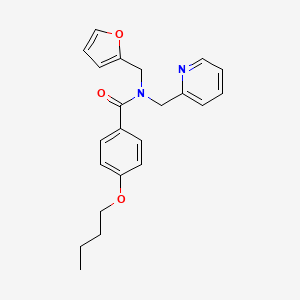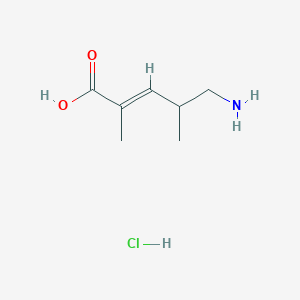
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPPA and is a pteridine derivative that was first synthesized in 2004. Since then, researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and future directions of DMPPA.
Mecanismo De Acción
Target of Action
The primary target of F2359-0459 is the translation termination factor GSPT1 . GSPT1 plays a crucial role in protein synthesis, making it an attractive target for therapeutic intervention .
Mode of Action
F2359-0459 acts as a GSPT1-directed molecular glue degrader (MGD) . It binds to GSPT1 and induces its degradation . This interaction disrupts the normal function of GSPT1, thereby inhibiting protein translation .
Biochemical Pathways
The degradation of GSPT1 by F2359-0459 affects the protein translation pathway . This disruption can lead to a decrease in protein synthesis, which is particularly impactful in MYC-driven tumors that are highly dependent on protein translation .
Pharmacokinetics
F2359-0459 exhibits favorable drug-like properties and is orally bioavailable . These properties suggest that F2359-0459 has a good safety profile and is likely to have good bioavailability .
Result of Action
F2359-0459 shows preferential antiproliferative activity in high N-MYC cell lines . It induces GSPT1 degradation in all cell models tested, but its antiproliferative activity is more pronounced in cell lines with high N-MYC expression .
Action Environment
These can include temperature, pH, and the presence of other substances
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of DMPPA is its potent anti-cancer activity against various cancer cell lines. DMPPA is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of DMPPA is its low solubility in water, which can make it challenging to use in lab experiments.
Direcciones Futuras
DMPPA has significant potential for future research in various fields. One of the future directions for DMPPA is in the development of new anti-cancer drugs. DMPPA can be used as a lead compound for the development of new drugs that exhibit potent anti-cancer activity. Furthermore, DMPPA can also be explored for its potential applications in other fields, such as anti-inflammatory drugs and antimicrobial agents.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPA has been extensively studied for its potential applications in cancer research, and it has been found to exhibit potent anti-cancer activity against various cancer cell lines. DMPPA has significant potential for future research in various fields, and it can be used as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis method of DMPPA involves the condensation of 2,5-dimethylaniline with morpholine-4-carboxaldehyde to form the intermediate compound, which is then reacted with 6-chloropteridine to yield DMPPA. This method has been optimized to produce DMPPA in high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
DMPPA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMPPA is in the field of cancer research. DMPPA has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DMPPA induces apoptosis in cancer cells by activating the caspase pathway, leading to the death of cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-3-4-13(2)14(11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUJIKHGPORCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)


![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)

![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943738.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)